4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Catalog No.
S751591
CAS No.
28027-17-0
M.F
C11H9NO4
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

CAS Number

28027-17-0

Product Name

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

QROPNBKULZRDMD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO4 and a CAS number of 28027-17-0. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline ring system with hydroxyl and methoxy substituents, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The structure of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid includes a carboxylic acid group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 7-position of the quinoline ring. This specific arrangement of functional groups plays a significant role in its chemical behavior and biological interactions .

  • Organic Chemistry

    The presence of the carboxylic acid group (COOH) and hydroxyl group (OH) indicates potential for studying 4-HMQA's reactivity in various organic reactions. Researchers might explore its participation in esterification, amidation, or dehydration reactions .

  • Medicinal Chemistry

    The quinoline core structure is present in many biologically active molecules. 4-HMQA might be a candidate for investigating its potential interactions with biological targets, though further studies are needed to determine its specific activity .

  • Material Science

    Organic acids with specific functional groups can be used as building blocks for novel materials. The combined presence of the carboxylic acid and the aromatic ring system in 4-HMQA might be of interest for researchers exploring new materials with specific properties .

Typical for compounds containing carboxylic acids, hydroxyls, and methoxy groups. Some notable reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Acid-base reactions: The carboxylic acid can donate a proton, interacting with bases to form salts.
  • Reduction: The compound can be reduced to yield corresponding alcohols or amines under appropriate conditions.

These reactions can be utilized in synthetic pathways to modify the compound or develop derivatives with enhanced properties .

The biological activity of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid has been studied extensively. It exhibits several pharmacological effects, including:

  • Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.
  • Antioxidant Properties: Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress.
  • Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.

These activities highlight its potential for development into therapeutic agents targeting infections and cancer .

Several methods have been reported for the synthesis of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid:

  • Condensation Reactions: Starting from commercially available quinoline derivatives, condensation with appropriate carboxylic acids or their derivatives can yield the target compound.
  • Hydroxylation and Methoxylation: Specific reactions involving hydroxylation and methoxylation of quinoline precursors can introduce the necessary functional groups at designated positions.
  • Multi-step Synthesis: A combination of reactions may be employed, involving protection-deprotection strategies to achieve the desired substitution pattern.

These synthetic routes allow for flexibility in producing the compound and its analogs .

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid has several applications across different domains:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored as a lead compound for drug development.
  • Agriculture: Its potential as a pesticide or herbicide is under investigation, given its biological activity against pathogens.
  • Chemical Research: It serves as an important intermediate in organic synthesis for developing more complex molecules.

The versatility of this compound makes it valuable in both research and practical applications .

Interaction studies involving 4-hydroxy-7-methoxyquinoline-3-carboxylic acid have focused on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes related to bacterial resistance or cancer progression.
  • Receptor Binding: Studies suggest potential interactions with cellular receptors that mediate cell signaling pathways relevant to cancer and inflammation.

These interactions are crucial for understanding the mechanism of action and optimizing the compound's efficacy in therapeutic applications .

Several compounds share structural similarities with 4-hydroxy-7-methoxyquinoline-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
7-HydroxyquinolineHydroxyl group at position 7Antimicrobial
4-MethoxyquinolineMethoxy group at position 4Anticancer
5-HydroxyquinolineHydroxyl group at position 5Antioxidant
6-MethylquinolineMethyl group at position 6Antimicrobial

While these compounds share a common quinoline backbone, the unique arrangement of functional groups in 4-hydroxy-7-methoxyquinoline-3-carboxylic acid contributes to its distinct biological activities and potential applications .

XLogP3

1.8

Other CAS

28027-17-0

Wikipedia

4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid

Dates

Modify: 2023-08-15

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